molecular formula C22H22N4O3 B266416 propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B266416
M. Wt: 390.4 g/mol
InChI Key: KEJWFFQOKDJENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

Propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, the complex synthesis process and the high cost of the compound are major limitations for lab experiments.

Future Directions

Propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several potential future directions for scientific research. One of the main areas of interest is the development of new drugs based on the compound for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Moreover, the synthesis process of propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate needs to be optimized to reduce the cost and increase the yield of the compound.

Synthesis Methods

Propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex chemical compound that requires a multi-step synthesis process. The most commonly used method for synthesizing this compound is the condensation reaction between 4-methoxybenzaldehyde and 2-amino-3-carboxylquinoxaline, followed by the addition of propylamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent. The resulting product is then purified using column chromatography to obtain pure propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate.

Scientific Research Applications

Propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In addition, propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

Product Name

propyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

propyl 2-amino-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O3/c1-3-12-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3

InChI Key

KEJWFFQOKDJENX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N

Origin of Product

United States

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